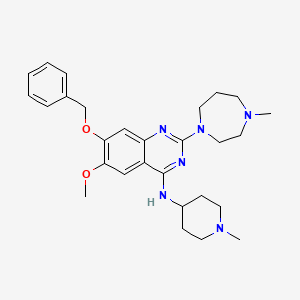
7-(Benzyloxy)-6-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
TM2-115 is a small-molecule inhibitor of histone methyltransferases, specifically targeting malaria parasites. It has shown rapid and irreversible effects on the parasites, making it a promising candidate for antimalarial drug development . The compound has a molecular formula of C28H38N6O2 and a molecular weight of 490.64 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
TM2-115 is synthesized through a multi-step process involving the formation of a quinazoline core, followed by the introduction of various functional groups. The synthetic route typically involves:
- Formation of the quinazoline core through cyclization reactions.
- Introduction of the diazepane ring via nucleophilic substitution.
- Addition of the benzyloxy and methoxy groups through etherification reactions .
Industrial Production Methods
Industrial production of TM2-115 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The compound is typically purified using chromatographic techniques and crystallization .
化学反应分析
Types of Reactions
TM2-115 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the quinazoline core.
Substitution: Nucleophilic substitution reactions are used to introduce different functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are used under basic conditions
Major Products
The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can be further modified for specific applications .
科学研究应用
TM2-115 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of histone methyltransferases.
Biology: Investigated for its effects on malaria parasites and other protozoan pathogens.
Medicine: Explored as a potential antimalarial drug, especially against drug-resistant strains of Plasmodium falciparum.
Industry: Utilized in the development of new antimalarial therapies and as a reference compound in drug discovery .
作用机制
TM2-115 exerts its effects by inhibiting histone methyltransferases in malaria parasites. This inhibition leads to a reduction in histone methylation levels, disrupting the parasite’s gene expression and resulting in rapid and irreversible death. The compound targets specific histone methyltransferases, affecting various molecular pathways involved in parasite survival and replication .
相似化合物的比较
Similar Compounds
BIX-01294: Another histone methyltransferase inhibitor with similar antimalarial activity.
Apicidin: A histone deacetylase inhibitor with antimalarial properties.
SGI-1027: A DNA methyltransferase inhibitor with potential antimalarial effects .
Uniqueness
TM2-115 is unique due to its high potency and rapid action against malaria parasites. It has shown effectiveness against both drug-sensitive and drug-resistant strains, making it a valuable candidate for further development. Its ability to inhibit multiple stages of the parasite’s life cycle adds to its potential as a comprehensive antimalarial therapy .
属性
分子式 |
C28H38N6O2 |
|---|---|
分子量 |
490.6 g/mol |
IUPAC 名称 |
6-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)-7-phenylmethoxyquinazolin-4-amine |
InChI |
InChI=1S/C28H38N6O2/c1-32-12-7-13-34(17-16-32)28-30-24-19-26(36-20-21-8-5-4-6-9-21)25(35-3)18-23(24)27(31-28)29-22-10-14-33(2)15-11-22/h4-6,8-9,18-19,22H,7,10-17,20H2,1-3H3,(H,29,30,31) |
InChI 键 |
BSZDSEMSNHXVRW-UHFFFAOYSA-N |
规范 SMILES |
CN1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)NC4CCN(CC4)C)OC)OCC5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


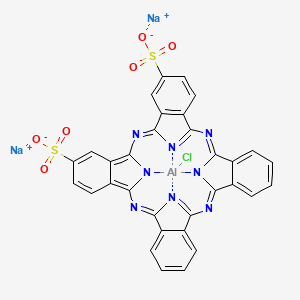
![[(1S,7R,8R,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-6-oxo-2,7,8,8a-tetrahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B11929396.png)

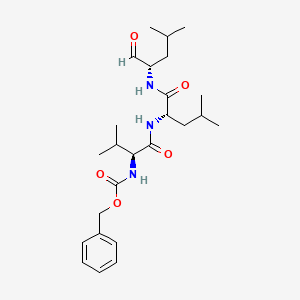

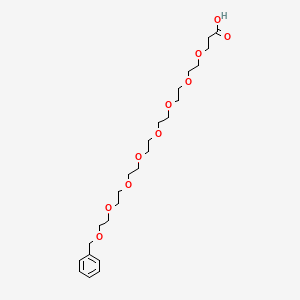

![3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B11929439.png)
![(4R,5S,8R,12R,14R)-4,8,12-trimethyl-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tetradecan-3-one](/img/structure/B11929446.png)

![(2S)-3-[[(2R)-2-acetamido-2-carboxyethyl]disulfanyl]-2-aminopropanoic acid](/img/structure/B11929455.png)
![8-[8-(2-hexyldecanoyloxy)octyl-(5-hydroxypentyl)amino]octyl 2-hexyldecanoate](/img/structure/B11929459.png)
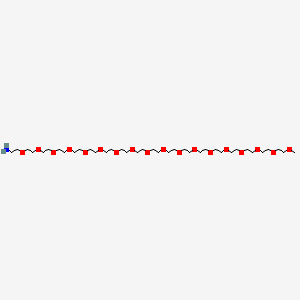
![3a-methyl-2-(2,3,4,5,6-pentafluorophenyl)sulfanyl-6-prop-1-en-2-yl-2-sulfanylidene-5,6,7,7a-tetrahydro-4H-benzo[d][1,3,2]oxathiaphosphole](/img/structure/B11929466.png)
